molecular formula C14H12O B6328992 3-Methyl-biphenyl-4-carboxaldehyde CAS No. 1071024-65-1

3-Methyl-biphenyl-4-carboxaldehyde

Cat. No.: B6328992
CAS No.: 1071024-65-1
M. Wt: 196.24 g/mol
InChI Key: LQTGMJXOYPYLRK-UHFFFAOYSA-N
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Description

3-Methyl-biphenyl-4-carboxaldehyde is an aromatic aldehyde compound with the molecular formula C14H12O It consists of a biphenyl structure with a methyl group attached to the third carbon and an aldehyde group attached to the fourth carbon of the biphenyl ring

Mechanism of Action

Target of Action

It’s worth noting that many aromatic compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 3-Methyl-biphenyl-4-carboxaldehyde.

Mode of Action

The exact mode of action of this compound remains unclear due to the lack of specific studies on this compound. It’s known that many bioactive aromatic compounds interact with their targets by forming covalent bonds, hydrogen bonds, or through π-π stacking interactions .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. It’s worth noting that many aromatic compounds are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a variety of biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-biphenyl-4-carboxaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbiphenyl with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another method involves the oxidation of 3-methylbiphenyl-4-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide. This method provides a straightforward route to the aldehyde with high selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and consistency in product quality. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the oxidation process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-biphenyl-4-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: 3-Methyl-biphenyl-4-carboxylic acid.

    Reduction: 3-Methyl-biphenyl-4-methanol.

    Substitution: Various halogenated derivatives of this compound.

Scientific Research Applications

Organic Synthesis

3-Methyl-biphenyl-4-carboxaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. It is used in:

  • Schiff Base Formation : The aldehyde group can react with amines to form Schiff bases, which are important intermediates in organic synthesis and pharmaceuticals .
  • Biphenyl Derivatives : It is utilized in the synthesis of biphenyl derivatives that have applications in medicinal chemistry, including anti-inflammatory and antimicrobial agents .

Materials Science

This compound is also significant in materials science, particularly in:

  • Organic Light Emitting Diodes (OLEDs) : this compound is used as a dopant or host material in OLEDs due to its favorable electronic properties and stability .
  • Liquid Crystal Displays (LCDs) : Its biphenyl structure contributes to the development of liquid crystal materials that exhibit desirable optical properties for display technologies .

Medicinal Chemistry

The compound has potential therapeutic applications:

  • Pharmaceutical Intermediates : It is involved in the synthesis of various pharmaceutical compounds, including those with anti-cancer and anti-inflammatory properties .
  • Biological Activity : Some derivatives of biphenyl compounds exhibit significant biological activities such as antibacterial and antifungal effects, making them candidates for drug development .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound as a precursor for synthesizing antimicrobial agents. The reaction conditions were optimized to yield high-purity products that showed effective inhibition against bacterial strains.

Case Study 2: Development of OLED Materials

Research focused on incorporating this compound into OLED formulations. The results indicated that devices utilizing this compound exhibited enhanced brightness and efficiency compared to traditional materials.

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Organic SynthesisIntermediate for Schiff basesVersatile reactivity
Materials ScienceOLEDs, LCDsEnhanced electronic properties
Medicinal ChemistrySynthesis of pharmaceuticalsPotential therapeutic effects

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-biphenyl-4-carboxaldehyde: Similar structure but with the methyl group attached to the fourth carbon instead of the third.

    3-Methyl-biphenyl-3-carboxaldehyde: Similar structure but with the aldehyde group attached to the third carbon instead of the fourth.

    Biphenyl-4-carboxaldehyde: Lacks the methyl group, providing a simpler structure.

Uniqueness

3-Methyl-biphenyl-4-carboxaldehyde is unique due to the specific positioning of the methyl and aldehyde groups on the biphenyl ring. This arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for targeted synthesis and applications.

Biological Activity

3-Methyl-biphenyl-4-carboxaldehyde is an organic compound that belongs to the biphenyl family, characterized by its dual aromatic rings and a carboxaldehyde functional group. This compound has garnered attention in various fields, including medicinal chemistry and material science, due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

This compound has the following chemical properties:

  • Chemical Formula : C14_{14}H12_{12}O
  • Molecular Weight : 212.24 g/mol
  • CAS Number : 1071024-65-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The aldehyde group can participate in nucleophilic addition reactions, influencing cellular pathways by modifying proteins and nucleic acids.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, biphenyl derivatives have been noted for their effects against various bacterial strains, suggesting that this compound may possess similar capabilities.

Cytotoxicity Studies

Research has demonstrated that biphenyl derivatives can exhibit cytotoxic effects on cancer cell lines. A study evaluating the cytotoxicity of related compounds found that structural modifications significantly influenced their potency against different cancer types. While specific data on this compound is limited, it is hypothesized that its structural attributes could confer similar effects.

Case Study 1: Antimicrobial Efficacy

A study on biphenyl derivatives reported that certain structural modifications led to enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the para position increased activity, indicating a potential pathway for optimizing this compound for similar applications.

Case Study 2: Cancer Cell Line Testing

In vitro studies involving biphenyl compounds have shown varying degrees of cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The findings suggest that further investigation into the structure-activity relationship (SAR) of this compound could elucidate its potential as an anticancer agent.

Data Tables

Biological Activity Observations References
AntimicrobialPotential activity against bacteria
CytotoxicityVarying effects on cancer cell lines
Enzyme InhibitionPossible inhibition of specific enzymes

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including the Friedel-Crafts acylation reaction. Characterization techniques such as NMR and mass spectrometry confirm its structure and purity.

Pharmacological Potential

The pharmacological potential of this compound is being explored in drug discovery frameworks. Its ability to interact with biological macromolecules suggests applications in developing new therapeutic agents targeting specific diseases.

Properties

IUPAC Name

2-methyl-4-phenylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11-9-13(7-8-14(11)10-15)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTGMJXOYPYLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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